molecular formula C27H27Cl2N3O2 B12497315 1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone

1-(4-tert-butyl-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethanone

Cat. No.: B12497315
M. Wt: 496.4 g/mol
InChI Key: IAHWGGAJYHAZKZ-UHFFFAOYSA-N
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Description

1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a triazole ring, a tert-butyl group, and a dichlorophenyl moiety.

Preparation Methods

The synthesis of 1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE typically involves multiple steps, including the formation of the triazole ring and the introduction of the tert-butyl and dichlorophenyl groups. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and other functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

    1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE: Known for its unique combination of functional groups.

    1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE: Exhibits similar biological activities but with different potency and selectivity. The uniqueness of 1-(4-TERT-BUTYL-5-{2-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-1-PHENYL-5H-1,2,4-TRIAZOL-3-YL)ETHANONE lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H27Cl2N3O2

Molecular Weight

496.4 g/mol

IUPAC Name

1-[4-tert-butyl-3-[2-[(2,6-dichlorophenyl)methoxy]phenyl]-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C27H27Cl2N3O2/c1-18(33)25-30-32(19-11-6-5-7-12-19)26(31(25)27(2,3)4)20-13-8-9-16-24(20)34-17-21-22(28)14-10-15-23(21)29/h5-16,26H,17H2,1-4H3

InChI Key

IAHWGGAJYHAZKZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C(N1C(C)(C)C)C2=CC=CC=C2OCC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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